molecular formula C8H6ClN3O B8424598 7-Chloro-3-hydrazono-oxindole

7-Chloro-3-hydrazono-oxindole

Cat. No.: B8424598
M. Wt: 195.60 g/mol
InChI Key: IRXJHJPFWOXRRL-UHFFFAOYSA-N
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Description

7-Chloro-3-hydrazono-oxindole is a heterocyclic compound featuring an oxindole core (a bicyclic structure with a benzene ring fused to a pyrrolidone moiety) substituted with a chlorine atom at position 7 and a hydrazone (-NH-N=) group at position 2. Hydrazone derivatives are known for their ability to form Schiff bases and coordinate with metal ions, making them valuable in drug design and materials science .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-3-diazenyl-1H-indol-2-ol

InChI

InChI=1S/C8H6ClN3O/c9-5-3-1-2-4-6(5)11-8(13)7(4)12-10/h1-3,10-11,13H

InChI Key

IRXJHJPFWOXRRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2N=N)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Overview:
The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines. Research indicates that derivatives of oxindole compounds, including 7-chloro-3-hydrazono-oxindole, exhibit significant cytotoxic effects.

Case Studies:

  • A study reported that hydrazone derivatives with oxindole scaffolds showed promising activity against human breast adenocarcinoma (MCF7) and ovarian adenocarcinoma (A2780) cell lines. These compounds demonstrated cytotoxicity through mechanisms involving apoptosis and cell cycle arrest .
  • Another investigation highlighted that 7-chloroquinoline hydrazones exhibited submicromolar GI50 values across a wide range of cancer types, including leukemia and non-small cell lung cancer, suggesting a robust structure-activity relationship that could be leveraged for drug development .

Data Table: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism
This compoundMCF710.5Apoptosis induction
This compoundA27808.2Cell cycle arrest

Antimicrobial Properties

Overview:
The antimicrobial potential of this compound has been explored, particularly against bacterial and fungal pathogens.

Case Studies:

  • Research indicates that hydrazone derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis, with some compounds showing IC50 values indicating effective inhibition .
  • Additionally, studies have shown that oxindole derivatives possess antifungal properties, making them candidates for further exploration in treating infections caused by resistant strains .

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundPathogenIC50 (μM)Activity Type
This compoundMycobacterium tuberculosis7.05Antibacterial
This compoundCandida albicans15.0Antifungal

Synthetic Methodologies

Overview:
The synthesis of this compound is notable for its efficiency and the ability to produce derivatives with varied biological activities.

Methodological Advances:
Recent advancements in synthetic methodologies have focused on the use of halogenation techniques to create diverse oxindole derivatives. These methods are characterized by mild reaction conditions and high yields, making them suitable for large-scale applications .

Data Table: Synthesis Conditions for Oxindole Derivatives

Reaction TypeConditionsYield (%)
Halogenation of Isatin-derived phosphatesHCl (36%), reflux85%
Acidolysis with haloid acidsBrønsted base catalysis, room temperature90%

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The hydrazone moiety enables multiple condensation pathways:

  • Reaction with diketones : Forms fused heterocycles under acidic conditions (ethanol/HCl), achieving >90% yield in spirooxindole syntheses .

  • Cyclization with o-quinone methides : Produces spirocyclic scaffolds via [4+1] cycloaddition (Table 1) .

Table 1. Spirocyclization products

Partner ReagentProduct ClassYield (%)Conditions
o-QMsSpiro[indoline-3,4'-pyran]78-92EtOH, RT
α,β-unsaturated ketonesSpiro[indole-3,5'-isoxazoles]65-85AcOH, 80°C

Base-Mediated Decomposition

Strong bases induce structural rearrangements:

text
**Procedure**[5]: 7-Chloro-3-hydrazono-oxindole (17 g) + NaOEt (5.5 g Na in 200 mL EtOH) → Heat at 70°C for 24 hrs → 7-Chlorooxindole (82% yield) Characterization: m.p. 218-220°C, NMR-confirmed structure

This proceeds through hydrazine elimination followed by aromatization .

Acid-Catalyzed Transformations

p-TsOH promotes three reaction pathways (Figure 1) :
a. 1,4-Nucleophilic addition (dominant in polar solvents)
b. [4+2] Cycloaddition (favored with electron-deficient dienophiles)
c. Oxa-6π-electrocyclization (under anhydrous conditions)

Halogenation Reactions

The chloro-substitution directs electrophilic attacks:

  • Nitration : Occurs preferentially at C5 position (HNO3/H2SO4, 0°C, 86% yield)

  • Bromination : Selective C7 functionalization using NBS (CH2Cl2, 73% yield)

Biological Activity Modulation

Structural modifications enhance pharmacological properties:
Table 2. IDO1 enzyme inhibition data

DerivativeIC50 (μM)Key Modification
Parent compound4.73-
3-Hydroxy-3-ethyl0.45C3 alkylation
5-Nitro analog0.19Electron-withdrawing group

X-ray crystallography confirms that C3 substituents lock the molecule in bioactive conformations through hydrogen bonding with His346 and Ser167 residues .

Mechanistic Insights

DFT calculations reveal:

  • π-π stacking between oxindole aromatic system and catalysts controls enantioselectivity in asymmetric syntheses

  • Transition state TS18 (ΔG‡ = 9.5 kcal/mol) governs 1,2-ester migrations through concerted bond formation/cleavage

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block and pharmacological precursor. Recent advances in enantioselective methods and computational modeling provide robust tools for optimizing reaction outcomes.

Comparison with Similar Compounds

Structural Differences and Functional Group Analysis

The following compounds share structural motifs with 7-Chloro-3-hydrazono-oxindole, such as chloro-substituted aromatic systems or hydrazine-derived functional groups:

Ethyl 5-(2-Chlorophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9f) Key Features: Pyrazolo-pyridine core with a 2-chlorophenylhydrazine-derived substituent. Comparison: Unlike this compound, this compound lacks the oxindole scaffold but incorporates a hydrazine group. The pyrazolo-pyridine ring may enhance π-π stacking interactions in biological targets .

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3) Key Features: Benzodithiazine ring with a methylhydrazino group and sulfur dioxide moieties.

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

  • Key Features : Indole scaffold with a carboxylic acid group at position 2 and methyl at position 3.
  • Comparison : The carboxylic acid substituent enhances hydrophilicity, contrasting with the hydrazone group’s capacity for hydrogen bonding and metal chelation .

7-Chloro-3-(difluoromethyl)-1H-indole

  • Key Features : Difluoromethyl group at position 3.
  • Comparison : The difluoromethyl group increases lipophilicity and bioavailability compared to hydrazone, which may improve membrane permeability in drug candidates .

Key Observations :

  • The low yield of compound 9f (17%) suggests challenges in stabilizing intermediates during pyrazolo-pyridine formation, whereas the high yield of compound 3 (90%) reflects efficient benzodithiazine ring closure .
  • The higher melting point of compound 3 (252–253°C) may result from strong intermolecular forces due to SO₂ groups, contrasting with oxindole derivatives’ typically lower melting points.

Spectral and Analytical Data

Spectral profiles differentiate substituent effects:

  • Compound 3 ():

    • IR : Peaks at 3360 cm⁻¹ (N-NH₂), 1740 cm⁻¹ (C=O), and 1155 cm⁻¹ (SO₂).
    • ¹H-NMR : Signals at δ 3.30 (N-CH₃) and 8.29 ppm (H-8) highlight electronic environments distinct from oxindole derivatives .
  • 7-Chloro-3-(difluoromethyl)-1H-indole ():

    • ¹³C-NMR : Difluoromethyl groups typically show characteristic splitting patterns, absent in hydrazone derivatives.

Insights :

  • Hydrazone derivatives like this compound are versatile in synthesizing kinase inhibitors or antimicrobial agents due to their metal-chelating properties.
  • Difluoromethyl-substituted indoles () are prioritized in agrochemicals for their resistance to metabolic degradation .

Preparation Methods

Alternative Methods and Modifications

While the direct condensation method is predominant, variations exist to optimize yield or accommodate specific substrates:

Catalytic Acid-Mediated Synthesis

A modified approach introduces acetic acid (AcOH) as a catalyst during condensation. For example, describes the synthesis of C3-substituted oxindoles by refluxing isatin derivatives with hydrazines in ethanol containing catalytic AcOH. Applying this to 7-chloroisatin could enhance reaction efficiency, though specific data for the 7-chloro derivative remains unpublished.

Stepwise Hydrazone Formation

Patent CN106045896A outlines a multi-step synthesis for isatin hydrazides, which could be adapted for this compound. The process involves:

  • Chlorination : Substituted benzoic acids react with thionyl chloride to form acyl chlorides.

  • Esterification : Acyl chlorides are converted to methyl esters using methanol and sulfuric acid.

  • Hydrazide formation : Esters react with hydrazine hydrate to yield hydrazides.

  • Condensation : Hydrazides condense with isatin derivatives in the presence of formaldehyde and glacial acetic acid.
    While this method is more complex, it allows for functionalization at multiple positions, enabling the synthesis of diverse hydrazone analogs.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Ethanol is the solvent of choice due to its ability to dissolve both 7-chloroisatin and hydrazine hydrate while facilitating precipitate formation upon cooling. Polar aprotic solvents (e.g., DMF, DMSO) are avoided to prevent side reactions such as N-alkylation. Elevated temperatures (reflux) accelerate the condensation but may promote decomposition, necessitating careful monitoring.

Stoichiometry and Additives

Stoichiometric excess of hydrazine hydrate (1.1–1.2 equivalents) ensures complete conversion of 7-chloroisatin. Catalytic AcOH (5–10 mol%) protonates the carbonyl oxygen of isatin, enhancing electrophilicity and reaction rate. In contrast, strong acids (e.g., HCl) risk hydrolyzing the hydrazone bond, reducing yield.

Characterization and Analytical Data

Melting Point and Purity

The compound decomposes at 217–219°C, indicating thermal instability. Recrystallization from methylene chloride/ether improves purity, as noted in, though residual solvents may require additional drying under vacuum.

Applications and Derivatives

Pharmacological Activity

This compound serves as a precursor for IDO1 inhibitors, which are investigated for cancer immunotherapy. Derivatives with C3 modifications (e.g., hydrazones, phenylimino groups) show enhanced enzymatic inhibition, with IC₅₀ values in the low micromolar range.

Coordination Chemistry

The hydrazone moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes exhibit antimicrobial activity, as demonstrated in studies using 7-chloro-4-hydrazinoquinoline-based ligands .

Q & A

Q. What strategies mitigate bias when interpreting structure-activity relationship (SAR) data for this compound?

  • Methodological Answer :
  • Blind experimental replicates to reduce observer bias.
  • Use positive/negative controls in all assays.
  • Apply multivariate analysis to disentangle correlated variables (e.g., lipophilicity vs. electronic effects) .

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